5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester
Overview
Description
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C27H34N2O10 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester
Polymer Synthesis and Properties
- The synthesis of water-soluble hyperbranched polyamides via condensation polymerization involving similar compounds has been investigated, demonstrating the role of such chemical structures in polymer science. For example, the polymerization of 5-aminoisophthalic acid methyl ester with a N-tri(ethylene glycol) methyl ester chain has been conducted, leading to the creation of hyperbranched polyamides with unique properties like solubility in water and lower critical solution temperature (LCST) behaviors (Ohta, Kamijyo, Yokoyama, & Yokozawa, 2012).
Calcium Indicators and Buffers
- The development of high-affinity buffers and optical indicators for Ca2+ has been a significant area of research. Compounds like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives, which share structural similarities with this compound, have been synthesized. These compounds are known for their high selectivity for Ca2+ over Mg2+, and their fluorescence changes significantly upon binding Ca2+ (Tsien, 1980).
Biobased Polymer Development
- Research in enzymatic polymerization has utilized similar compounds for creating novel biobased polyesters. For instance, 2,5-bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters, leading to biobased furan polyesters, indicating the potential of such structures in developing environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Development of Reactive Polymers
- Synthesis of new reactive polymers with pendant halomethyl groups by polyaddition reactions has been explored using compounds structurally related to this compound. These studies contribute to the understanding of how such structures can be used in creating polymers with specific reactive groups (Nishikubo, Kameyama, & Ogawa, 1997).
NMR Studies in Calcium Measurements
- The use of symmetrically substituted difluoro derivatives of similar compounds in 19F NMR chemical shifts for measuring divalent cations like Ca2+ has been an important application. This method allows for precise measurement of free Ca2+ concentration and is unaffected by other divalent ions, demonstrating the utility of such compounds in bioanalytical chemistry (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O10/c1-19-10-11-21(29(17-26(32)36-4)18-27(33)37-5)23(14-19)39-13-12-38-22-9-7-6-8-20(22)28(15-24(30)34-2)16-25(31)35-3/h6-11,14H,12-13,15-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVQVGXYFWIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546713 | |
Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-10-5 | |
Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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